3-(4-Methylphenyl)quinolin-2-amine
Overview
Description
3-(4-Methylphenyl)quinolin-2-amine is an organic compound with the molecular formula C16H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 3-(4-Methylphenyl)quinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is a common signaling pathway in multiple cancers . The downstream effects of this interaction include changes in cell proliferation and apoptosis, which can influence the growth and survival of cancer cells .
Pharmacokinetics
It is predicted to satisfy the adme profile , which suggests that it may have good bioavailability
Result of Action
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which is structurally similar to this compound, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of (IC 50) 29.4 μM . This suggests that this compound may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)quinolin-2-amine typically involves the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction is followed by cyclization to form the quinoline ring. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Methylphenyl)quinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-(4-Methylphenyl)quinolin-2-amine, known for its antimalarial properties.
2-Aminoquinoline: A derivative with similar structural features but different biological activities.
4-Methylquinoline: Another derivative with distinct chemical and physical properties.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for designing molecules with tailored properties for specific applications .
Properties
IUPAC Name |
3-(4-methylphenyl)quinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPIFJCRLIEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322181 | |
Record name | 3-(4-methylphenyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33543-53-2 | |
Record name | 3-(4-methylphenyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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